molecular formula C8H18ClN B6217155 methyl[(1-methylcyclopentyl)methyl]amine hydrochloride CAS No. 348165-66-2

methyl[(1-methylcyclopentyl)methyl]amine hydrochloride

Cat. No.: B6217155
CAS No.: 348165-66-2
M. Wt: 163.7
InChI Key:
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Description

Methyl[(1-methylcyclopentyl)methyl]amine hydrochloride: is a chemical compound with a unique structure that includes a cyclopentyl ring substituted with a methyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1-methylcyclopentyl)methyl]amine hydrochloride typically involves the following steps:

    Formation of the cyclopentyl ring: The cyclopentyl ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Introduction of the methyl group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of the hydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-methylcyclopentyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced amines or hydrocarbons.

    Substitution: Various substituted amines or other functionalized derivatives.

Scientific Research Applications

Methyl[(1-methylcyclopentyl)methyl]amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl[(1-methylcyclopentyl)methyl]amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylmethylamine hydrochloride: Similar structure but lacks the additional methyl group.

    Methylcyclopentylamine hydrochloride: Similar but with different substitution patterns on the cyclopentyl ring.

Uniqueness

Methyl[(1-methylcyclopentyl)methyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

348165-66-2

Molecular Formula

C8H18ClN

Molecular Weight

163.7

Purity

95

Origin of Product

United States

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